5,7-dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin 5,7-dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin
Brand Name: Vulcanchem
CAS No.: 154800-02-9
VCID: VC0115920
InChI: InChI=1S/C14H12O7/c15-7-1-5-3-21-4-6-2-8(16)12(18)14(20)10(6)9(5)13(19)11(7)17/h1-2,15-20H,3-4H2
SMILES: C1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CO1)O)O)O)O)O)O
Molecular Formula: C14H12O7
Molecular Weight: 292.24 g/mol

5,7-dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin

CAS No.: 154800-02-9

Main Products

VCID: VC0115920

Molecular Formula: C14H12O7

Molecular Weight: 292.24 g/mol

5,7-dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin - 154800-02-9

CAS No. 154800-02-9
Product Name 5,7-dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin
Molecular Formula C14H12O7
Molecular Weight 292.24 g/mol
IUPAC Name 5,7-dihydrobenzo[d][2]benzoxepine-1,2,3,9,10,11-hexol
Standard InChI InChI=1S/C14H12O7/c15-7-1-5-3-21-4-6-2-8(16)12(18)14(20)10(6)9(5)13(19)11(7)17/h1-2,15-20H,3-4H2
Standard InChIKey SKICTLZCYREIRF-UHFFFAOYSA-N
SMILES C1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CO1)O)O)O)O)O)O
Canonical SMILES C1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CO1)O)O)O)O)O)O
Synonyms 5,7-dihydro-1,2,3,9,10,11-hexahydroxydibenz(c,e)oxepin
DHHDO
PubChem Compound 192686
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator